molecular formula C12H6Na6O12S6Sb2 B1681902 Hexasodium;antimony(3+);2,3-disulfidobutanedioate CAS No. 3064-61-7

Hexasodium;antimony(3+);2,3-disulfidobutanedioate

Cat. No. B1681902
CAS RN: 3064-61-7
M. Wt: 916 g/mol
InChI Key: AOGOCZMBIYQOFE-UHFFFAOYSA-B
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Description

Antimony is a silver-white brittle solid or a dark-gray, lustrous powder . It can be harmful to the eyes and skin . Antimony can also cause problems with the lungs, heart, and stomach .


Synthesis Analysis

Antimony compounds can be synthesized by various methods. For instance, new antimony(III) compounds can be synthesized by reacting Sb(OEt)3 with organic ligands . Another method involves the reaction of triarylantimony with ethylene glycol or pyrocatechol in the presence of an oxidant and dimethyl sulfoxide (DMSO) .


Molecular Structure Analysis

Antimony exists in many allotropic forms, which are physically distinct conditions that result from different arrangements of the same atoms in molecules or crystals . The molecular structures of antimony compounds can be determined using techniques such as NMR, IR, and Raman spectroscopy .


Chemical Reactions Analysis

Antimony and its compounds can undergo various chemical reactions. For example, antimony(III) can react with aqueous ammonia to precipitate white Sb(OH)3 . Under moderately acidic conditions, H2S can precipitate red Sb2S3 .


Physical And Chemical Properties Analysis

Antimony is a lustrous silvery bluish white solid that is very brittle and has a flaky texture . It has a boiling point of 2975°F and a melting point of 1166°F . Antimony is insoluble in water .

Safety And Hazards

Exposure to antimony and its compounds can be harmful. It can cause irritation to the eyes, skin, nose, throat, and mouth, and can also cause problems with the lungs, heart, and stomach . Workers may be harmed from exposure to antimony and its compounds .

Future Directions

Antimony and its compounds have been known for centuries and continue to be the subject of scientific study . Future research may focus on developing new synthesis methods, studying the properties of antimony compounds, and exploring their potential applications.

properties

IUPAC Name

hexasodium;antimony(3+);2,3-disulfidobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H6O4S2.6Na.2Sb/c3*5-3(6)1(9)2(10)4(7)8;;;;;;;;/h3*1-2,9-10H,(H,5,6)(H,7,8);;;;;;;;/q;;;6*+1;2*+3/p-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGOCZMBIYQOFE-UHFFFAOYSA-B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])[S-])(C(=O)[O-])[S-].C(C(C(=O)[O-])[S-])(C(=O)[O-])[S-].C(C(C(=O)[O-])[S-])(C(=O)[O-])[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Sb+3].[Sb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Na6O12S6Sb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexasodium;antimony(3+);2,3-disulfidobutanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexasodium;antimony(3+);2,3-disulfidobutanedioate
Reactant of Route 2
Hexasodium;antimony(3+);2,3-disulfidobutanedioate
Reactant of Route 3
Hexasodium;antimony(3+);2,3-disulfidobutanedioate

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